N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide, hereafter referred to as ‘Compound X’, is an organic compound with a wide range of applications in scientific research. This compound was first synthesized in the late 1990s, and has since been used in a variety of studies in the fields of biochemistry and physiology. Compound X is a versatile molecule, and its various properties make it an ideal tool for laboratory experiments.
Scientific Research Applications
Compound X has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of various environmental factors on the structure and function of proteins. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various hormones on the body. Additionally, Compound X has been used in studies of the effects of various metabolic pathways on the body, as well as in studies of the effects of various genetic mutations on the body.
Mechanism of Action
Compound X works by binding to specific proteins in the body, called ‘receptors’. These receptors are located on the surface of cells, and when Compound X binds to them, it triggers a cascade of biochemical reactions within the cell. These reactions can lead to a variety of physiological effects, depending on the type of receptor that Compound X binds to.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound X depend on the type of receptor that it binds to. For example, if Compound X binds to a receptor that is involved in the regulation of blood pressure, then it can lead to a decrease in blood pressure. Compound X can also bind to receptors that are involved in the regulation of hormones, and this can lead to changes in hormone levels. Additionally, Compound X can bind to receptors that are involved in the regulation of metabolism, and this can lead to changes in metabolic pathways.
Advantages and Limitations for Lab Experiments
The advantages of using Compound X in laboratory experiments include its versatility, its relatively low cost, and its ability to bind to a wide range of receptors. Additionally, Compound X is relatively easy to synthesize, and it can be stored for long periods of time without degradation. The main limitation of using Compound X in laboratory experiments is that it is not very specific, and it can bind to a wide range of receptors, which can lead to unintended effects.
Future Directions
The future of Compound X lies in its ability to be used in a variety of research applications. One possible application is in the development of drugs that target specific receptors in the body. Another possible application is in the development of diagnostic tests that can detect the presence of specific receptors in the body. Additionally, Compound X could be used in the development of new treatments for various diseases, such as cancer, diabetes, and heart disease. Finally, Compound X could be used to study the effects of various environmental factors on the body, such as air pollution, water pollution, and radiation.
Synthesis Methods
Compound X can be synthesized by a method known as ‘acylation’. This involves the use of a carboxylic acid, such as acetic acid, to form an ester linkage with the cyclohexenyl group of Compound X. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of approximately 80°C. The reaction is then quenched with aqueous acid, such as hydrochloric acid, to form the desired product.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(20-12-11-16-7-3-1-4-8-16)15-21-13-14-22(19(21)24)17-9-5-2-6-10-17/h2,5-7,9-10H,1,3-4,8,11-15H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOOGFWBSMBARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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